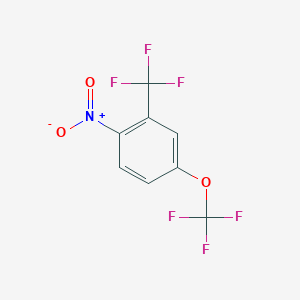

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene

説明

特性

IUPAC Name |

1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO3/c9-7(10,11)5-3-4(18-8(12,13)14)1-2-6(5)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQJJGVATOEXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591754 | |

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409114-47-2 | |

| Record name | 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Chlorination and Radical Initiation

- Starting materials: Anisole and 4-chlorobenzotrifluoride are combined with a radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide).

- Conditions: The mixture is irradiated with polychromatic UV light at 90–100°C for 4–5 hours.

- Chlorine introduction: Chlorine gas is introduced at a flow rate of 15–20 liters per hour during the reaction and maintained for an additional 2 hours to complete chlorination.

- Outcome: This step produces chlorinated intermediates such as trichloromethoxybenzene, which are used in subsequent fluorination steps.

- Post-reaction: The reaction mass is purged with nitrogen to remove dissolved chlorine and hydrogen chloride, followed by solvent removal to isolate crude chlorinated product.

Fluorination to Form Trifluoromethoxy Benzene

- Reagents: Trichloromethoxybenzene is reacted with anhydrous hydrogen fluoride (HF).

- Conditions: The reaction is conducted in a stainless steel autoclave at 80°C for 4–6 hours under pressure (30–35 kg/cm²).

- Mechanism: Chlorine atoms are replaced by fluorine atoms, yielding trifluoromethoxybenzene.

- Isolation: Hydrochloric acid is a by-product and is vented off. The crude product is purified by atmospheric distillation to obtain pure trifluoromethoxybenzene.

Nitration to Introduce the Nitro Group

- Reagents: Trifluoromethoxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

- Solvent: Chlorinated solvents such as dichloromethane (DCM) are used to control the reaction environment.

- Conditions: The nitration is performed at low temperatures (0–35°C), typically starting near 0°C and gradually warming to 30°C over 2–5 hours.

- Selectivity: The reaction yields a mixture of ortho and para nitro isomers, with the para isomer (1-nitro-4-trifluoromethoxybenzene) predominating (~90%).

- Workup: The reaction mixture is quenched in ice water, and the organic layer is separated, dried, and evaporated to isolate the nitro-substituted product.

Introduction of the Trifluoromethyl Group

- The trifluoromethyl group is typically introduced via coupling reactions or by starting from trifluoromethyl-substituted precursors such as 4-chlorobenzotrifluoride.

- Nucleophilic aromatic substitution or radical chlorination followed by fluorination steps are used to install the trifluoromethyl group ortho to the nitro and trifluoromethoxy substituents.

Summary Table of Key Reaction Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | Anisole + 4-chlorobenzotrifluoride + Cl2 + UV | 90–100 | 4–7 hours | Radical initiator, chlorine flow 15-20 LPH |

| 2 | Fluorination | Trichloromethoxybenzene + Anhydrous HF (autoclave) | 80 | 4–6 hours | Pressure 30–35 kg/cm², HCl by-product vented |

| 3 | Nitration | Trifluoromethoxybenzene + HNO3 + H2SO4 + DCM | 0–35 | 2–5 hours | Para isomer major (~90%), low temp control |

| 4 | Purification | Layer separation, evaporation, distillation | Ambient | Variable | Removal of solvents and by-products |

| 5 | Optional Hydrogenation | Pd/C catalyst, H2, methanol | 20 (RT) | 1 hour | For derivative modifications |

Research Findings and Considerations

- Selectivity: The nitration step is critical for obtaining the para-nitro isomer predominantly. Temperature control and solvent choice (chlorinated solvents like DCM) are essential to minimize ortho isomer formation and side reactions.

- Safety: Handling anhydrous HF and chlorine gas requires specialized equipment and safety protocols due to their corrosive and toxic nature.

- Purity: The final product purity can reach 90–99.5% depending on isolation methods such as distillation and filtration.

- Industrial Scale: Continuous flow nitration processes have been reported for related compounds to improve safety and yield, though batch processes remain common.

- Characterization: Purity and structure confirmation are typically done by NMR (1H, 13C, 19F), mass spectrometry, and chromatographic methods.

化学反応の分析

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitro group can be reduced to an amine group using common reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific solvents to facilitate the reaction.

Common reagents used in these reactions include radical initiators, reducing agents, and nucleophiles, depending on the desired transformation. The major products formed from these reactions can vary widely, ranging from simple derivatives to more complex structures with additional functional groups.

科学的研究の応用

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry.

Biology: The compound’s unique properties make it a useful probe in biological studies, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.

Medicine: Its derivatives are explored for potential pharmaceutical applications, including as candidates for drug development due to the trifluoromethyl group’s ability to enhance metabolic stability and bioavailability.

Industry: The compound is used in the development of advanced materials, such as polymers and coatings, where the trifluoromethyl group imparts desirable properties like increased hydrophobicity and chemical resistance.

作用機序

The mechanism by which 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene exerts its effects is primarily related to the electronic and steric properties of the trifluoromethyl and trifluoromethoxy groups. These groups can influence the compound’s reactivity and interactions with molecular targets. For example, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, making them more effective in biological systems .

類似化合物との比較

Table 1: Key Properties of Similar Compounds

Key Observations:

Substituent Effects: The dual CF₃/OCF₃ groups in the target compound enhance electron withdrawal, significantly deactivating the benzene ring compared to mono-substituted analogs like 1-Nitro-4-(trifluoromethoxy)benzene . Chlorine substitution (e.g., 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene) introduces steric hindrance, altering reactivity in electrophilic substitutions .

Vibrational Spectroscopy: NO₂ symmetric stretching frequencies remain consistent (~1350–1380 cm⁻¹) across nitroaromatics but are sensitive to adjacent substituents. For example, the presence of -CF₃ groups slightly redshifts the NO₂ stretch due to increased electron withdrawal . CF₃ vibrations vary with substitution position. The target compound’s CF₃ groups exhibit distinct bending modes (e.g., planar rocking at ~500 cm⁻¹) compared to analogs with fewer fluorinated groups .

Thermodynamic Properties :

- Compounds with multiple CF₃ groups (e.g., 1-Nitro-3,5-bis(trifluoromethyl)benzene) exhibit higher dipole moments and lower solubility in polar solvents due to increased hydrophobicity .

生物活性

1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene is a complex organic compound notable for its multifaceted biological activities. This article delves into its synthesis, characterization, and biological implications, supported by relevant data and case studies.

Chemical Structure : The compound has a molecular formula of and a molecular weight of approximately 265.1 g/mol. Its structure includes both nitro and trifluoromethoxy groups, which contribute to its reactivity and biological properties.

Synthesis : The synthesis of this compound typically involves the nitration of 4-trifluoromethoxy-2-trifluoromethylbenzene using nitric acid under controlled conditions. A detailed synthetic route can be outlined as follows:

- Starting Material : 4-trifluoromethoxy-2-trifluoromethylbenzene.

- Reagents : Nitric acid (HNO₃) and chlorinated solvents.

- Procedure :

- The starting material is dissolved in a suitable solvent.

- Nitration is carried out at low temperatures to minimize side reactions.

- The reaction mixture is then quenched and purified to yield the desired product.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Properties

Several studies have indicated that compounds with trifluoromethyl and trifluoromethoxy substituents exhibit significant antimicrobial activity. For instance:

- Case Study : A series of trifluoromethyl-substituted compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Bactericidal |

| Control (Kojic Acid) | 10 | Bactericidal |

Anticancer Activity

Research has also pointed towards the anticancer properties of this compound. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation:

- Case Study : In a study examining the effects on human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 20 µM, comparable to established chemotherapeutics .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Moderate Inhibition |

| HeLa (Cervical Cancer) | 12 | Strong Inhibition |

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to apoptosis in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cell proliferation and survival.

Q & A

Q. What are the common synthesis routes for 1-nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitration of precursors like 4-(trifluoromethoxy)-2-(trifluoromethyl)benzene. Key steps include:

- Nitration : Use mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Functional Group Compatibility : Ensure electron-withdrawing groups (-CF₃, -OCF₃) do not deactivate the aromatic ring excessively. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of HNO₃) .

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance nitro-group orientation .

Optimization involves monitoring reaction progress via TLC or HPLC and adjusting temperature/pH to improve yields (typically 60–75%).

Q. How can researchers purify this compound effectively?

- Methodological Answer : Post-synthesis purification often requires:

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate crystals with >95% purity .

- Column Chromatography : Employ silica gel with hexane/ethyl acetate (4:1) for trace impurity removal .

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted rings) and CF₃/OCF₃ groups (δ 110–125 ppm in ¹⁹F NMR) .

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F stretches (~1150 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 289.1 (calculated for C₈H₃F₆NO₃) .

Q. How can researchers assess the biological activity of this compound?

- Methodological Answer : Initial screens involve:

- Enzyme Assays : Test inhibition of cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

- Cellular Toxicity : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa) via MTT assays .

- Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) .

Advanced Research Questions

Q. How do substituent electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing -NO₂ and -OCF₃ groups reduce aromatic ring electron density, affecting reactivity:

- Suzuki Coupling : Requires Pd(PPh₃)₄ and elevated temperatures (80–100°C) due to low nucleophilicity .

- SNAr Reactions : Activate specific positions (e.g., para to -NO₂) for substitution with amines/thiols .

Kinetic studies (e.g., Hammett plots) quantify substituent effects on reaction rates .

Q. What computational methods predict the compound’s stability under varying pH and temperature?

- Methodological Answer : Use density functional theory (DFT) with Gaussian09:

- Thermal Stability : Calculate bond dissociation energies (BDEs) for nitro and trifluoromethoxy groups .

- pH-Dependent Degradation : Simulate hydrolysis pathways using explicit solvent models (e.g., water) at B3LYP/6-31G* level .

Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. How can researchers mitigate hazards when synthesizing nitroaromatic intermediates?

- Methodological Answer : Safety protocols include:

- Small-Scale Trials : Test reaction exotherms using reaction calorimetry before scaling up .

- Waste Management : Neutralize spent acid with NaHCO₃ and segregate nitro-containing waste for professional disposal .

- Personal Protective Equipment (PPE) : Use blast shields, flame-resistant lab coats, and respirators with acid gas cartridges .

Q. How to resolve contradictions in reported reaction outcomes for derivatives of this compound?

- Methodological Answer : Address discrepancies via:

- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF), moisture levels, and catalyst batches .

- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N-NO₂) to track nitro-group participation in side reactions .

- Multivariate Analysis : Design of experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) .

Q. What strategies improve the compound’s stability in long-term storage?

- Methodological Answer : Stabilization methods include:

Q. How to design multi-step syntheses incorporating this compound as a key intermediate?

- Methodological Answer :

Example workflow for pharmaceutical intermediates:

Functionalization : Introduce -NH₂ via catalytic hydrogenation (H₂, Pd/C) .

Heterocycle Formation : Cyclize with diketones to form benzimidazoles .

Late-Stage Fluorination : Use Selectfluor® to add fluorine atoms at specific positions .

Monitor intermediates via LC-MS and optimize yields using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。